N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide
Descripción
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-12-7-8-14(9-13(12)2)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVAICOBAUJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is known for its diverse biological activities, particularly in medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a fused heterocyclic core and various functional groups, contributes to its potential therapeutic applications.
Structural Characteristics
The molecular formula of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide is , with a molecular weight of 395.4 g/mol. Its structure can be described as follows:
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 3,4-Dimethylphenyl at the 1-position; Fluorobenzamide at the 2-position |
| Functional Groups | Carbonyl (C=O), Amide (C=O-NH), and Fluoro group |
Biological Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit significant biological activities. Key findings regarding the biological activity of this specific compound include:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Some derivatives in the pyrazolo[3,4-d]pyrimidine class have demonstrated anti-inflammatory properties, which may also extend to this compound.
Case Studies and Research Findings
Several studies have explored the biological effects of related pyrazolo[3,4-d]pyrimidine derivatives. Below are notable findings:
- Study on Antitumor Activity : A derivative with a similar structure was tested against various cancer cell lines and showed significant inhibition of cell growth at micromolar concentrations. The study highlighted the importance of specific substitutions on the pyrazolo core for enhancing biological activity .
- Kinase Inhibition Research : In a study focused on kinase inhibitors, compounds structurally similar to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide exhibited moderate to high potency in inhibiting target kinases involved in tumor growth .
Interaction Studies
Understanding how N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide interacts with biological targets is crucial for elucidating its therapeutic efficacy. Interaction studies typically involve:
- Molecular Docking Simulations : These simulations help predict how the compound binds to its target proteins.
- In Vitro Assays : Testing the compound's effects on cultured cells provides insights into its biological activity and potential side effects.
Comparación Con Compuestos Similares
Substituent Modifications at Position 1
Analysis :
Modifications at Position 5 (Benzamide Group)
Analysis :
Antimicrobial and Antiviral Profiles
- Thiazolidinone derivatives (e.g., Compound XI in ) exhibit superior antimicrobial activity compared to the target compound’s benzamide group, suggesting that sulfur-containing moieties enhance interactions with bacterial targets.
- Sulfonamide analogs (Compound 10a, ) show anti-HIV activity (EC50: 40–90 µM), implying that the pyrazolo-pyrimidine core is versatile for antiviral optimization.
Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight and logP compared to Compound 10a suggest better bioavailability.
- Halogenated analogs (e.g., ) exhibit similar logP values but differ in electronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
